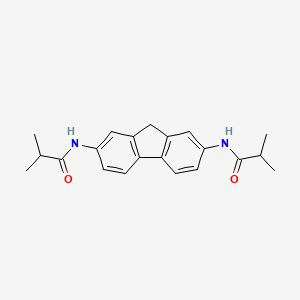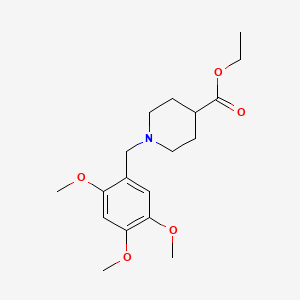![molecular formula C16H18N2O4S B5854103 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ESI-09 and is a selective inhibitor of the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. ESI-09 has been shown to have potential applications in cancer research, immunology, and neurobiology.
Mecanismo De Acción
ESI-09 works by selectively inhibiting the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. By inhibiting the RAC pathway, ESI-09 can modulate these cellular processes and potentially inhibit the growth of cancer cells, modulate the immune response, and treat neurodegenerative diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, ESI-09 has been shown to inhibit the activation of T cells, thereby modulating the immune response. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases by inhibiting the aggregation of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its selectivity for the RAC pathway, which allows for targeted modulation of cellular processes. Another advantage is its potential applications in various fields of scientific research. One of the limitations of ESI-09 is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is the need for further research to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on ESI-09. One direction is to further investigate its potential applications in cancer research, immunology, and neurobiology. Another direction is to optimize its synthesis process to make it more accessible for research. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop more selective inhibitors of the RAC pathway with potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps. The first step involves the reaction of 4-ethylphenylsulfonyl chloride with 4-aminophenol to form 4-{[(4-ethylphenyl)sulfonyl]amino}phenol. The second step involves the reaction of 4-{[(4-ethylphenyl)sulfonyl]amino}phenol with chloroacetyl chloride to form 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
ESI-09 has been shown to have potential applications in various fields of scientific research. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by targeting the RAC pathway. In immunology, ESI-09 has been shown to modulate the immune response by inhibiting the activation of T cells. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-3-9-15(10-4-12)23(20,21)18-13-5-7-14(8-6-13)22-11-16(17)19/h3-10,18H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKJIUPYFAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)
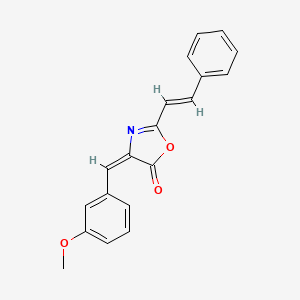
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
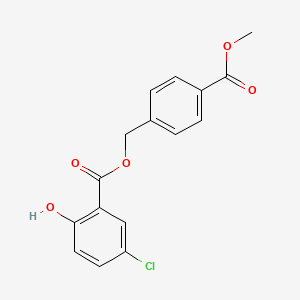

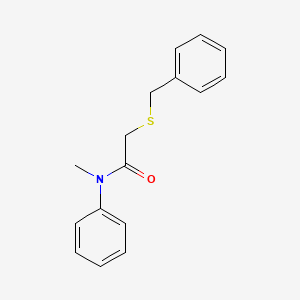

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
